

Application Notes and Protocols: Octyl Octanoate in Food Flavoring

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: Octyl octanoate

Cat. No.: B1197113

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Introduction to Octyl Octanoate as a Food Flavoring Agent

Octyl octanoate (CAS No. 2306-88-9), also known as octyl caprylate, is a fatty acid ester recognized for its valuable contribution to the flavor profiles of various food and beverage products.^{[1][2]} It is a synthetically produced flavoring substance that is also found naturally in some foods. As a Generally Recognized as Safe (GRAS) substance, designated by the Flavor and Extract Manufacturers Association (FEMA) with the number 2811, it is approved for use in food.^{[3][4]}

The organoleptic properties of **octyl octanoate** are characterized by fruity, oily, fatty, waxy, and sweet notes, with some descriptions also including coconut and floral undertones.^{[5][6]} These characteristics make it a versatile ingredient for enhancing and imparting specific flavor profiles in a wide range of applications, including confectionery, baked goods, beverages, and dairy products.^[7]

Physicochemical Properties of Octyl Octanoate

A summary of the key physicochemical properties of **octyl octanoate** is presented in Table 1. These properties are crucial for understanding its behavior in food matrices, including its solubility, volatility, and stability.

Table 1: Physicochemical Properties of **Octyl Octanoate**

Property	Value	Reference
Molecular Formula	C16H32O2	[8]
Molecular Weight	256.42 g/mol	[5]
Appearance	Colorless liquid	[5]
Odor/Flavor Profile	Fruity, oily, fatty, waxy, sweet, coconut, floral	[5][6]
Purity (Food Grade)	≥98%	[6]
Specific Gravity	0.859 g/cm ³ at 25°C	[5]
Boiling Point	307 °C	[6]
Melting Point	-18 °C	[6]
Solubility	Soluble in alcohol, insoluble in water	[5]

Application in Food and Beverages: Quantitative Data

While specific usage levels of **octyl octanoate** in various food categories are maintained by FEMA and available upon request, general guidance and data for similar esters can provide a starting point for formulation.[3] Food-grade **octyl octanoate** typically has a purity of ≥98%.[6] For fragrance concentrates, usage levels can be up to 6.0%.[5] Table 2 provides a general overview of potential applications.

Table 2: Application Overview of **Octyl Octanoate** in Food Products

Food Category	Potential Application	Typical Flavor Contribution
Beverages (non-alcoholic)	Fruit-flavored drinks, carbonated soft drinks	Enhances fruity notes, provides a fuller mouthfeel.
Alcoholic Beverages	Liqueurs, flavored spirits	Contributes to fruity and estery profiles.
Confectionery	Hard and soft candies, chewing gum	Imparts fruity and sweet flavors.
Baked Goods	Cookies, cakes, fillings	Adds fruity and creamy notes.
Dairy Products	Yogurt, ice cream, flavored milk	Enhances fruit flavors and contributes to a creamy profile.

Note: The exact concentration of **octyl octanoate** will depend on the specific food matrix, desired flavor intensity, and regulatory guidelines. Formulation trials are essential to determine the optimal usage level.

Experimental Protocols

Protocol for Incorporation of Octyl Octanoate into Beverages

Due to its oil-soluble nature, incorporating **octyl octanoate** into water-based systems like beverages requires the formation of a stable emulsion.

Objective: To create a stable oil-in-water emulsion for uniform dispersion of **octyl octanoate** in a beverage.

Materials:

- **Octyl octanoate** (food grade, ≥98% purity)
- Emulsifier (e.g., gum acacia, modified starch)
- Weighting agent (if necessary, to prevent ringing)

- High-shear mixer/homogenizer
- Distilled water
- Beverage base

Procedure:

- **Emulsifier Hydration:** Disperse the chosen emulsifier in distilled water under agitation. Allow sufficient time for complete hydration as per the supplier's instructions.
- **Oil Phase Preparation:** In a separate vessel, mix the **octyl octanoate** with a carrier oil and a weighting agent if required.
- **Pre-emulsion Formation:** Slowly add the oil phase to the hydrated emulsifier solution under high shear mixing to form a coarse pre-emulsion.
- **Homogenization:** Pass the pre-emulsion through a high-pressure homogenizer to reduce the droplet size and create a stable, fine emulsion. The number of passes and pressure will depend on the desired particle size and stability.
- **Addition to Beverage:** The resulting flavor emulsion can then be added to the beverage base with gentle mixing to ensure uniform distribution.

Experimental Workflow for Beverage Flavoring

Workflow for incorporating **octyl octanoate** into a beverage.

Protocol for Sensory Evaluation: Triangle Test

The triangle test is a discriminative method to determine if a sensory difference exists between two products.^{[9][10]}

Objective: To determine if the addition of **octyl octanoate** at a specific concentration creates a perceivable difference in a food product compared to a control.

Materials:

- Control food product

- Test food product (with added **octyl octanoate**)
- Identical sample containers, coded with random 3-digit numbers
- Water and unsalted crackers for palate cleansing
- Ballots for recording responses

Procedure:

- Sample Preparation: Prepare the control and test products.
- Panelist Selection: Recruit a panel of at least 24-30 individuals.
- Test Setup: For each panelist, present three samples in a randomized order. Two samples will be identical (either both control or both test), and one will be different. The six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB) should be balanced across the panelists.
- Evaluation: Instruct panelists to taste the samples from left to right and identify the "odd" or different sample. Panelists should cleanse their palates between samples.
- Data Analysis: Collect the ballots and count the number of correct responses. The significance of the results is determined by comparing the number of correct identifications to a statistical table for triangle tests.

Protocol for Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

QDA is used to identify, describe, and quantify the sensory attributes of a product.^{[11][12][13][14][15]}

Objective: To develop a detailed sensory profile of a food product containing **octyl octanoate**.

Materials:

- Food product with **octyl octanoate**

- Reference standards for various aroma and flavor attributes
- Sensory booths with controlled lighting and ventilation
- Computerized data collection system or paper ballots with unstructured line scales

Procedure:

- **Panelist Training:** Select and train a panel of 8-12 individuals to identify and quantify sensory attributes. During training, the panel develops a consensus vocabulary to describe the sensory characteristics of the product.
- **Lexicon Development:** The panel, through discussion and exposure to the product and reference standards, will generate a list of descriptive terms for the aroma, flavor, and texture of the product (e.g., "fruity," "oily," "sweet," "creamy").
- **Evaluation:** In individual booths, panelists will evaluate the product and rate the intensity of each attribute on an unstructured line scale (e.g., from "none" to "very intense").
- **Data Analysis:** The data from the line scales are converted to numerical values. Statistical analysis (e.g., ANOVA, Principal Component Analysis) is used to generate a sensory profile of the product.

Quantitative Descriptive Analysis (QDA) Workflow

Workflow for Quantitative Descriptive Analysis (QDA).

Protocol for Accelerated Shelf-Life Testing

Accelerated shelf-life testing is used to estimate the stability of a product in a shorter timeframe by subjecting it to elevated stress conditions.^{[16][17][18]}

Objective: To assess the flavor stability of a food product containing **octyl octanoate** under accelerated conditions.

Materials:

- Food product with **octyl octanoate**, packaged in its final commercial packaging

- Environmental chambers with controlled temperature and humidity
- Analytical instrumentation for chemical analysis (e.g., GC-MS)
- Trained sensory panel

Procedure:

- **Storage Conditions:** Store the product at elevated temperatures (e.g., 35°C, 45°C) and a control at the intended storage temperature (e.g., 25°C). The specific temperatures will depend on the product and its expected degradation pathways.
- **Time Points:** Establish a schedule for pulling samples from each storage condition (e.g., week 0, 1, 2, 4, 8, 12).
- **Analysis:** At each time point, analyze the samples for:
 - **Sensory Changes:** Conduct sensory evaluation (e.g., QDA) to track changes in the desired flavor attributes and the development of any off-flavors.
 - **Chemical Changes:** Use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentration of **octyl octanoate** and identify any degradation products.
- **Data Modeling:** Use the data collected at elevated temperatures to model the degradation kinetics (e.g., using the Arrhenius equation) and predict the shelf-life at normal storage conditions.

Flavor Perception Pathway

The perception of **octyl octanoate**'s flavor is a complex process involving both the sense of smell (olfaction) and taste (gustation). While specific receptors for **octyl octanoate** have not been definitively identified in publicly available literature, a general model of flavor perception can be illustrated. Volatile molecules like **octyl octanoate** travel from the food in the mouth to the olfactory receptors in the nasal cavity (orthonasal and retronasal olfaction), while non-volatile compounds interact with taste receptors on the tongue. The brain then integrates these signals to create the overall flavor experience.

Generalized Flavor Perception Pathway

Generalized pathway for flavor perception.

Disclaimer: These application notes and protocols are intended for guidance and informational purposes for researchers and professionals. All experiments should be conducted in accordance with laboratory safety standards and applicable regulatory requirements. The provided protocols may need to be adapted and optimized for specific applications and food matrices.

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- To cite this document: BenchChem. [Application Notes and Protocols: Octyl Octanoate in Food Flavoring]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1197113#application-of-octyl-octanoate-in-food-flavoring]

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